Cas no 2228113-26-4 (methyl 4-{(tert-butoxy)carbonyl(methyl)amino}-2-hydroxypentanoate)
methyl 4-{(tert-butoxy)carbonyl(methyl)amino}-2-hydroxypentanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 4-{(tert-butoxy)carbonyl(methyl)amino}-2-hydroxypentanoate
- methyl 4-{[(tert-butoxy)carbonyl](methyl)amino}-2-hydroxypentanoate
- EN300-1902700
- 2228113-26-4
-
- Inchi: 1S/C12H23NO5/c1-8(7-9(14)10(15)17-6)13(5)11(16)18-12(2,3)4/h8-9,14H,7H2,1-6H3
- InChI Key: CTASLTLOHIDVAR-UHFFFAOYSA-N
- SMILES: O(C(N(C)C(C)CC(C(=O)OC)O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 261.15762283g/mol
- Monoisotopic Mass: 261.15762283g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 7
- Complexity: 297
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 76.1Ų
methyl 4-{(tert-butoxy)carbonyl(methyl)amino}-2-hydroxypentanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1902700-1g |
methyl 4-{[(tert-butoxy)carbonyl](methyl)amino}-2-hydroxypentanoate |
2228113-26-4 | 1g |
$986.0 | 2023-09-18 | ||
| Enamine | EN300-1902700-5g |
methyl 4-{[(tert-butoxy)carbonyl](methyl)amino}-2-hydroxypentanoate |
2228113-26-4 | 5g |
$2858.0 | 2023-09-18 | ||
| Enamine | EN300-1902700-10g |
methyl 4-{[(tert-butoxy)carbonyl](methyl)amino}-2-hydroxypentanoate |
2228113-26-4 | 10g |
$4236.0 | 2023-09-18 | ||
| Enamine | EN300-1902700-0.05g |
methyl 4-{[(tert-butoxy)carbonyl](methyl)amino}-2-hydroxypentanoate |
2228113-26-4 | 0.05g |
$827.0 | 2023-09-18 | ||
| Enamine | EN300-1902700-0.1g |
methyl 4-{[(tert-butoxy)carbonyl](methyl)amino}-2-hydroxypentanoate |
2228113-26-4 | 0.1g |
$867.0 | 2023-09-18 | ||
| Enamine | EN300-1902700-0.25g |
methyl 4-{[(tert-butoxy)carbonyl](methyl)amino}-2-hydroxypentanoate |
2228113-26-4 | 0.25g |
$906.0 | 2023-09-18 | ||
| Enamine | EN300-1902700-0.5g |
methyl 4-{[(tert-butoxy)carbonyl](methyl)amino}-2-hydroxypentanoate |
2228113-26-4 | 0.5g |
$946.0 | 2023-09-18 | ||
| Enamine | EN300-1902700-1.0g |
methyl 4-{[(tert-butoxy)carbonyl](methyl)amino}-2-hydroxypentanoate |
2228113-26-4 | 1g |
$986.0 | 2023-06-02 | ||
| Enamine | EN300-1902700-2.5g |
methyl 4-{[(tert-butoxy)carbonyl](methyl)amino}-2-hydroxypentanoate |
2228113-26-4 | 2.5g |
$1931.0 | 2023-09-18 | ||
| Enamine | EN300-1902700-5.0g |
methyl 4-{[(tert-butoxy)carbonyl](methyl)amino}-2-hydroxypentanoate |
2228113-26-4 | 5g |
$2858.0 | 2023-06-02 |
methyl 4-{(tert-butoxy)carbonyl(methyl)amino}-2-hydroxypentanoate Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on methyl 4-{(tert-butoxy)carbonyl(methyl)amino}-2-hydroxypentanoate
Recent Advances in the Synthesis and Applications of Methyl 4-{(tert-butoxy)carbonyl(methyl)amino}-2-hydroxypentanoate (CAS: 2228113-26-4)
Methyl 4-{(tert-butoxy)carbonyl(methyl)amino}-2-hydroxypentanoate (CAS: 2228113-26-4) is a key intermediate in the synthesis of various biologically active compounds, particularly in the field of peptide and small-molecule drug development. Recent studies have highlighted its utility in the construction of complex molecular architectures, owing to its versatile functional groups and stereochemical properties. This research briefing provides an overview of the latest advancements in the synthesis, characterization, and applications of this compound, with a focus on its role in medicinal chemistry and drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of methyl 4-{(tert-butoxy)carbonyl(methyl)amino}-2-hydroxypentanoate via a multi-step process involving asymmetric hydrogenation and tert-butoxycarbonyl (Boc) protection. The researchers optimized the reaction conditions to achieve high enantiomeric purity (>99% ee), which is critical for its use in chiral drug synthesis. The compound's stability under various pH conditions was also investigated, revealing its suitability for further derivatization in aqueous and organic media.
In another recent application, methyl 4-{(tert-butoxy)carbonyl(methyl)amino}-2-hydroxypentanoate served as a precursor for the development of novel protease inhibitors. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported its incorporation into a series of peptidomimetics targeting viral proteases, with promising in vitro activity against SARS-CoV-2. The hydroxyl and ester functionalities of the compound allowed for facile modifications, enabling the rapid exploration of structure-activity relationships (SAR) in the inhibitor series.
Furthermore, the compound's role in solid-phase peptide synthesis (SPPS) has been explored in recent work. Its compatibility with Fmoc-based strategies and resistance to racemization during coupling steps make it a valuable building block for complex peptide assemblies. Researchers have also investigated its potential as a linker for drug conjugates, leveraging its cleavable tert-butoxycarbonyl group for controlled release applications.
Ongoing research is focusing on scaling up the production of methyl 4-{(tert-butoxy)carbonyl(methyl)amino}-2-hydroxypentanoate while maintaining its high purity standards. Process optimization studies aim to reduce the environmental impact of its synthesis through greener catalytic systems and solvent recycling. As the demand for sophisticated chiral intermediates grows in pharmaceutical development, this compound is expected to play an increasingly important role in the design of next-generation therapeutics.
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